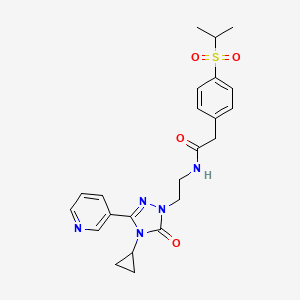

![molecular formula C25H21ClN4O3S3 B2960729 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride CAS No. 1215330-66-7](/img/structure/B2960729.png)

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzothiazole . Benzothiazoles are known for their strong fluorescence and luminescence properties . They are present in many commercially important organofluorescent materials that have attracted significant research interest in the field of organic light-emitting diodes .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The benzothiazole and chromene ring systems are almost coplanar, with their planes parallel to (110); the toluene ring system is rotated by about 40 out of the chromene plane .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were judged by their C, H, and N analysis . The melting point of a similar compound was found to be >350°C .Scientific Research Applications

Synthesis and Characterization

Research in heterocyclic chemistry has highlighted the synthesis and characterization of thiophene derivatives, including complex molecules similar to the specified compound. These studies involve exploring novel synthetic routes, characterizing the resulting compounds through various analytical techniques, and evaluating their structural and chemical properties. For instance, the work by Mohareb et al. (2004) on thiophenylhydrazonoacetates in heterocyclic synthesis presents foundational methodologies that could be applicable to synthesizing and understanding the structure of the specified compound (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Potential Applications in Biochemical Research

The biochemical and pharmacological potentials of thiophene derivatives have been a subject of extensive investigation, focusing on their antimicrobial, anticancer, and various biochemical activities. While your request excludes drug-related applications directly, the methodologies used in these studies, such as those by Gad et al. (2020) on apoptosis-inducing agents for breast cancer, provide insights into how the structural features of such compounds can influence their interaction with biological targets. These methodologies can be adapted for research into non-pharmacological areas, such as biochemical tool development (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).

Materials Science Applications

The structural and electronic properties of thiophene derivatives make them candidates for materials science applications, including organic semiconductors, sensors, and photovoltaic materials. Research by Liao et al. (2013) on the effects of substituents on the structures and NLO properties of tetrazolate-based coordination networks exemplifies how modifications to the thiophene moiety can impact the material properties of the synthesized compounds, suggesting potential avenues for the application of the specified compound in developing new materials (Liao, Chen, Li, Chen, Zhuang, Lin, & Huang, 2013).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3-(benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives, have been reported to inhibit topoisomerase i . Topoisomerases are essential enzymes that control DNA topology during replication, transcription, and recombination.

Mode of Action

Similar compounds have been shown to interact with dna and strongly inhibit topoisomerase i . This interaction can lead to the prevention of DNA replication and transcription, thereby inhibiting the growth and proliferation of cells.

Pharmacokinetics

A similar compound, n’-(1,3-benzothiazol-2-yl)-arylamide, was reported to have a favorable pharmacokinetic profile .

Result of Action

Similar compounds have been reported to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis .

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O3S3.ClH/c1-2-28-10-9-16-21(13-28)35-25(22(16)24-26-17-5-3-4-6-19(17)34-24)27-23(30)20-12-14-11-15(29(31)32)7-8-18(14)33-20;/h3-8,11-12H,2,9-10,13H2,1H3,(H,27,30);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRBILGGOJXPDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=C(S5)C=CC(=C6)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethoxy-N-(5-{5-oxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2960646.png)

![N-cyclopentyl-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2960648.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2960651.png)

![8-(4-chlorophenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2960655.png)

![4-chloro-N-[(4-methyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B2960657.png)

![4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2960659.png)

![2-[Methyl-(1-pyrazin-2-ylazetidin-3-yl)amino]acetamide](/img/structure/B2960660.png)

![2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2960663.png)

![4-Amino-8-methylpyrido[2,3-d]pyrimidin-5-one](/img/structure/B2960666.png)